
6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(氮杂环庚烷-1-基)-7-苄基-2-氯-7H-嘌呤是一种合成的有机化合物,属于嘌呤类。嘌呤是杂环芳香族有机化合物,在生物化学中起着至关重要的作用,特别是作为 DNA 和 RNA 中核苷酸的组成部分。这种特定化合物以嘌呤核心为特征,并被氮杂环庚烷环、苄基和氯原子取代,使其成为各个科学领域感兴趣的分子。
准备方法
合成路线和反应条件
6-(氮杂环庚烷-1-基)-7-苄基-2-氯-7H-嘌呤的合成通常涉及多步有机反应。
嘌呤核心的形成: 嘌呤核心可以通过一系列缩合和环化反应从简单的起始材料(如甲酰胺和甘氨酸)合成。
氮杂环庚烷环的引入: 氮杂环庚烷环可以通过亲核取代反应引入,其中适当的氮杂环庚烷衍生物与嘌呤核心反应。
苄基化: 苄基通常通过苄基化反应引入,使用苄基卤化物在碱的存在下。
氯化: 氯原子通过氯化反应引入,通常使用亚硫酰氯或五氯化磷等试剂。
工业生产方法
6-(氮杂环庚烷-1-基)-7-苄基-2-氯-7H-嘌呤的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器、高通量筛选反应条件以及先进的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苄基处,导致形成苯甲醛或苯甲酸衍生物。
还原: 还原反应可以针对氯原子,可能将其替换为氢或其他取代基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或在钯催化剂存在下的氢气 (H₂) 等还原剂。
取代: 胺、硫醇或醇盐等亲核试剂可以在碱性条件下使用,以取代氯原子。
主要产物
氧化: 苯甲醛、苯甲酸衍生物。
还原: 脱氯嘌呤衍生物。
取代: 取决于所用亲核试剂的各种取代嘌呤衍生物。
科学研究应用
6-(氮杂环庚烷-1-基)-7-苄基-2-氯-7H-嘌呤在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块,特别是在药物化学中。
生物学: 研究其与生物大分子(如酶和受体)的潜在相互作用。
医学: 研究其潜在的治疗特性,包括抗病毒、抗癌和抗菌活性。
工业: 用于开发新材料,并作为合成各种化学产品的先驱。
作用机制
6-(氮杂环庚烷-1-基)-7-苄基-2-氯-7H-嘌呤的作用机制取决于其具体的应用。在药物化学中,它可能会与酶或受体等分子靶标相互作用,调节其活性。氮杂环庚烷环和苄基可以增强其结合亲和力和特异性,而氯原子可能会影响其反应性和代谢稳定性。
相似化合物的比较
类似化合物
6-(氮杂环庚烷-1-基)-7H-嘌呤: 缺少苄基和氯取代基,可能改变其生物活性,并且化学反应性。
7-苄基-2-氯-7H-嘌呤: 缺少氮杂环庚烷环,这可能会影响其结合特性和溶解度。
6-(氮杂环庚烷-1-基)-2-氯-7H-嘌呤: 结构相似,但没有苄基,这会影响其整体活性,并且应用。
独特性
6-(氮杂环庚烷-1-基)-7-苄基-2-氯-7H-嘌呤由于其取代基的组合而具有独特性,这些取代基赋予其特定的化学和生物特性。氮杂环庚烷环、苄基和氯原子的共同存在使其成为多种研究和工业应用的通用化合物。
属性
分子式 |
C18H20ClN5 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
6-(azepan-1-yl)-7-benzyl-2-chloropurine |
InChI |
InChI=1S/C18H20ClN5/c19-18-21-16-15(17(22-18)23-10-6-1-2-7-11-23)24(13-20-16)12-14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2 |
InChI 键 |
MFNWOJPBKWLYPK-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=NC(=NC3=C2N(C=N3)CC4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)


![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11621856.png)


![N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11621877.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11621885.png)
![ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11621886.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621887.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11621888.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)

